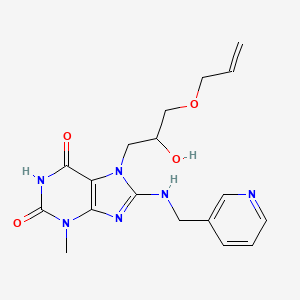

![molecular formula C19H15N3O4 B2659295 N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 477501-00-1](/img/structure/B2659295.png)

N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

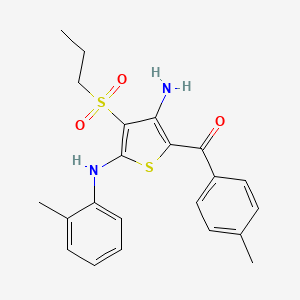

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide” is a benzoxazole derivative . Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by a bicyclic planar molecule, which is a benzene-fused oxazole ring structure . This structure is favorable for researchers as it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, N-[4-(1,3-Benzoxazol-2-yl)phenyl]nicotinamide, a similar compound, has a molecular formula of C19H13N3O2, an average mass of 315.325 Da, and a mono-isotopic mass of 315.100769 Da .Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Properties

Reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, closely related to the compound of interest, has shown significant antimalarial activity. These derivatives were examined for their in vitro antimalarial activity and characterized for their ADMET properties, with IC50 values of less than 30µM, indicating potent antimalarial activity without cytotoxicity at the confirmed concentration. Theoretical calculations and molecular docking studies of the most active compounds revealed small energy affinity against Plasmepsin-1 and Plasmepsin-2, key enzymes in the malarial parasite, as well as SARS-CoV-2 main protease and Spike Glycoprotein, indicating potential antiviral applications (Fahim & Ismael, 2021).

Antimicrobial and Antitumor Activity

Studies have synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, revealing compounds with considerable anticancer activity against various cancer cell lines. This demonstrates the compound's potential utility in developing new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015). Additionally, novel biological active compounds synthesized from N-(4-Acetyl-phenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide showed significant antibacterial effects against different strains of bacteria, indicating its potential in antimicrobial applications (Maru, Patel, & Yadav, 2015).

Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, including structures related to the query compound, have shown Src kinase inhibitory and anticancer activities. These compounds were evaluated for Src kinase inhibitory activities and inhibition of cell proliferation of human colon carcinoma, breast carcinoma, and leukemia cells, highlighting their potential as anticancer agents (Fallah-Tafti et al., 2011).

Spectroscopic and Microbial Studies

Spectroscopic and microbial studies of newly synthesized Schiff Base derivatives of 2-(1H-Benzo[d]Oxazole-2-ylthio)-N-(4-Acetylphenyl)Acetamide demonstrated significant antibacterial and antifungal activities. These studies help in understanding the chemical properties and biological activities of such compounds, providing insights into their potential applications in developing new therapeutic agents (Aswathy et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-16(11-22-17(24)9-10-18(22)25)20-13-6-2-1-5-12(13)19-21-14-7-3-4-8-15(14)26-19/h1-8H,9-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNYXCOEUGVYKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B2659212.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2659217.png)

![2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2659219.png)

![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)

![4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659233.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2659234.png)